Vardenafil-d5

Descripción general

Descripción

Vardenafil-d5 is intended for use as an internal standard for the quantification of vardenafil by GC- or LC-MS. Vardenafil is a potent inhibitor of phosphodiesterase 5 (PDE5; IC50s = 0.2-1.2 nM) and PDE6 (IC50 = 2 nM). It is selective for PDE5 and PDE6 over PDE1 and PDE11 (IC50s = 230 and 130 nM, respectively). Vardenafil (4 mg/kg per day for three weeks) improves erectile function in a rat model of acute arteriogenic erectile dysfunction by increasing intracavernous pressure and mean arterial pressure, and this effect persists for at least two weeks following the end of treatment. Chronic vardenafil administration at a dose of 2 mg/kg for five weeks to subordinate mice reduces the latency to mount and increases the frequency of mounting behavior. Formulations containing vardenafil have been used in the treatment of erectile dysfunction.

Mecanismo De Acción

Target of Action

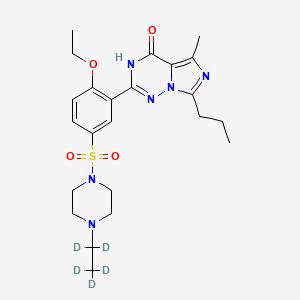

Vardenafil-d5, also known as 2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is the major cyclic guanosine monophosphate (cGMP) hydrolyzing enzyme in the corpus cavernosum of the penis . It plays a crucial role in the regulation of nitric oxide-mediated smooth muscle relaxation .

Mode of Action

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. This activates the enzyme guanylate cyclase, increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . This compound inhibits PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . This inhibition allows for increased blood flow into the penis, resulting in an erection .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the nitric oxide (NO)-cGMP pathway . The binding of NO to the heme moiety of soluble guanylyl cyclase within the vascular smooth muscle of the resistance arteries and the trabeculae of the corpora cavernosa activates guanylyl cyclase . This leads to the formation of cGMP from GTP . Elevated levels of intracellular cGMP lead to smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Pharmacokinetics

This compound is rapidly absorbed with a Tmax of approximately 40 minutes . It is more slowly metabolized with a half-life (T1/2) of about 4 hours . The absolute bioavailability of this compound is 14.5%, compared to 40% for sildenafil . Coadministration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism .

Result of Action

The inhibition of PDE5 by this compound results in increased levels of cGMP in the corpus cavernosum, leading to smooth muscle relaxation and inflow of blood to the corpus cavernosum . This results in an erection . This compound has been shown to restore erectile function to the normal range in a substantial proportion of men with erectile dysfunction .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the consumption of high-fat meals can retard the intestinal absorption of the drug . Additionally, coadministration of CYP3A4 inhibitors can affect the hepatic metabolism of this compound . Therefore, the timing of drug administration relative to meals and the use of other medications should be considered to optimize the drug’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Vardenafil-d5 plays a significant role in biochemical reactions, particularly in the nitric oxide signal transduction pathway within smooth muscle cells . It interacts with enzymes such as guanylyl cyclases and cGMP-specific phosphodiesterases . The interaction with these enzymes is crucial in regulating intracellular cGMP concentrations, which mediate smooth muscle relaxation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing blood flow into the penis, resulting in an erection . This is achieved through its impact on cell signaling pathways, specifically the nitric oxide-mediated pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting the degradation of cGMP, allowing increased blood flow into the penis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses are yet to be fully studied, it’s known that the compound’s efficacy is dose-dependent .

Metabolic Pathways

This compound is involved in the nitric oxide-mediated pathway, interacting with enzymes such as guanylyl cyclases and cGMP-specific phosphodiesterases . These interactions can affect metabolic flux or metabolite levels .

Actividad Biológica

Vardenafil-d5 is a deuterated form of vardenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). This article delves into the biological activity of this compound, its pharmacodynamics, efficacy in clinical settings, and relevant case studies.

Vardenafil functions by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which results in increased levels of cyclic guanosine monophosphate (cGMP). This elevation leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum during sexual stimulation, facilitating an erection. The IC50 values for vardenafil against PDE5 range from 0.2 to 1.2 nM , indicating its potent inhibitory effect compared to other PDE inhibitors .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of vardenafil, with rapid absorption and peak plasma concentrations typically reached within 30-120 minutes post-administration. The half-life is approximately 4-5 hours , allowing for effective timing around sexual activity.

Efficacy in Clinical Studies

Numerous studies have demonstrated the efficacy of vardenafil in treating ED. A notable study involving 452 patients with diabetes showed significant improvements in erectile function with doses of 10 mg and 20 mg over a 12-week period. The results indicated that 57% and 72% of patients reported improved erections with these doses, respectively, compared to just 13% in the placebo group .

Table 1: Summary of Clinical Efficacy Data

| Study Reference | Patient Population | Dose (mg) | Improvement Rate (%) | Adverse Events (%) |

|---|---|---|---|---|

| Diabetic Men | 10 | 57 | Headache (≤13) | |

| Diabetic Men | 20 | 72 | Flushing (≤10) | |

| General Population | Variable | Up to 50 | Nasal Congestion |

Biological Activity and Effects

The biological activity of this compound has been explored in various animal models. For instance, administration at 4 mg/kg per day for three weeks significantly improved erectile function in rat models of acute arteriogenic erectile dysfunction by increasing intracavernous pressure . Furthermore, chronic administration at lower doses has been shown to enhance sexual behavior metrics such as latency to mount and frequency of mounting in subordinate mice .

Case Studies

- Case Study on Diabetic Patients : In a multicenter trial, diabetic patients receiving vardenafil showed marked improvements in erectile function across all levels of baseline ED severity. This underscores the drug's applicability in populations with comorbid conditions that often complicate ED treatment .

- Effects on Hemodynamics : Another study assessed the acute hemodynamic response to vardenafil administration, highlighting its safety profile and efficacy in improving blood flow without significant adverse cardiovascular effects .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Erectile Dysfunction Treatment

- Vardenafil-d5 has been extensively studied for its efficacy in treating erectile dysfunction. Clinical trials have demonstrated that vardenafil significantly improves erectile function in men, with studies reporting up to 90% of patients experiencing improved erections .

- A notable clinical trial involved a double-blind study where patients were administered varying doses of vardenafil (5 mg, 10 mg, and 20 mg). Results indicated significant improvements in International Index of Erectile Function scores compared to placebo .

-

Pharmacokinetics and Drug Development

- This compound serves as an internal standard in analytical chemistry for the quantification of vardenafil using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) . This application is critical in pharmacokinetic studies assessing drug metabolism and bioavailability.

- Studies have shown that this compound can enhance oral bioavailability when used in dendrimer complexes, which may lead to improved therapeutic outcomes .

- Research on Related Conditions

Case Study 1: Efficacy in Diabetic Patients

A study investigated the effects of vardenafil on erectile dysfunction in diabetic men. The results showed significant improvements in erectile function scores among patients treated with vardenafil compared to those receiving placebo, highlighting the compound's potential in managing ED related to diabetes .

Case Study 2: Analytical Applications

In a study assessing the adulteration of sexual enhancement supplements, vardenafil was detected as a hidden ingredient in various products. The research utilized this compound as a standard reference to quantify the levels present, emphasizing the importance of accurate labeling and consumer safety .

Data Tables

Análisis De Reacciones Químicas

Hydrolysis Reactions

Vardenafil-d5 undergoes hydrolysis under acidic and basic conditions due to its imidazotriazinone core and sulfonyl group. These reactions are critical for understanding its stability in pharmaceutical formulations:

Deuterium substitution at the ethylpiperazine moiety slightly reduces hydrolysis rates compared to non-deuterated vardenafil due to kinetic isotope effects.

Oxidation Reactions

The compound is susceptible to oxidation at its sulfur and nitrogen centers, particularly in the presence of strong oxidizing agents:

| Oxidizing Agent | Site of Oxidation | Product |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Sulfonyl group (-SO<sub>2</sub>-) | Sulfonic acid derivatives |

| O<sub>3</sub> | Piperazine nitrogen | N-oxide intermediates |

Oxidation pathways are pH-dependent, with maximal reactivity observed at neutral to slightly alkaline conditions.

Metabolic Transformations

This compound is metabolized via hepatic cytochrome P450 enzymes, primarily CYP3A4, with contributions from CYP2C isoforms:

Key Metabolic Pathways:

- N-Deethylation :

- Hydroxylation :

Enzyme Kinetics:

| Parameter | This compound | Vardenafil |

|---|---|---|

| CYP3A4 K<sub>m</sub> (μM) | 12.3 ± 1.5 | 11.8 ± 1.2 |

| CYP2C19 K<sub>m</sub> (μM) | 45.2 ± 4.1 | 44.9 ± 3.8 |

Deuteration minimally alters metabolic rates, suggesting similar pharmacokinetic profiles to non-deuterated vardenafil .

Synthetic Reactions

The synthesis of this compound involves deuterated precursors to introduce five deuterium atoms at the ethylpiperazine group:

Key Steps:

- Sulfonation :

- Cyclization :

- Crystallization :

Stability Under Hypothermic Conditions

Studies comparing this compound and sildenafil under hypothermia (20–37°C) reveal distinct reaction profiles:

| Parameter | This compound | Sildenafil |

|---|---|---|

| PDE5 IC<sub>50</sub> at 20°C (nM) | 0.024 ± 0.004 | 0.269 ± 0.015 |

| cGMP hydrolysis inhibition | Retained efficacy | Reduced by 45% |

This compound maintains enzymatic inhibition efficiency even at low temperatures, making it suitable for studies in hypothermic therapeutics .

Photodegradation

Exposure to UV light (λ = 254 nm) induces:

Propiedades

IUPAC Name |

2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i2D3,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECKRCOLJRRGGV-QKLSXCJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678736 | |

| Record name | 2-{2-Ethoxy-5-[4-(~2~H_5_)ethylpiperazine-1-sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189685-70-8 | |

| Record name | 2-{2-Ethoxy-5-[4-(~2~H_5_)ethylpiperazine-1-sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.